Home > Products > Screening Compounds P59579 > Experimental Allergic Encephalitogenic Peptide (human)
Experimental Allergic Encephalitogenic Peptide (human) - 29705-92-8

Experimental Allergic Encephalitogenic Peptide (human)

Catalog Number: EVT-3165808
CAS Number: 29705-92-8
Molecular Formula: C46H64N14O14
Molecular Weight: 1037.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods of Synthesis
The Experimental Allergic Encephalitogenic Peptide is synthesized primarily through solid-phase peptide synthesis (SPPS), a widely used method that allows for the sequential addition of amino acids to form peptides. This technique involves:

  1. Resin Preparation: A solid support resin is functionalized with a linker that will allow the peptide to be cleaved off at the end of synthesis.
  2. Amino Acid Coupling: Protected amino acids are coupled to the resin-bound peptide chain using coupling reagents such as HBTU or DIC. Each amino acid is added one at a time, with protection groups removed as necessary.
  3. Cleavage and Purification: Once the desired peptide length is achieved, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) and purified by high-performance liquid chromatography (HPLC) to achieve high purity levels (typically >95%) .
Molecular Structure Analysis

Molecular Structure
The molecular formula for the Experimental Allergic Encephalitogenic Peptide is C46H64N14O14C_{46}H_{64}N_{14}O_{14}, with a calculated molecular weight of 1037.11 g/mol. The sequence of the peptide, represented in one-letter code, is FSWGAEGQR, corresponding to phenylalanine-serine-tryptophan-glycine-alanine-glutamic acid-glycine-glutamine-arginine in three-letter code . This structure plays a critical role in its interaction with immune receptors.

Structural Characteristics

  • Length: The peptide consists of nine amino acids.
  • Conformation: The specific three-dimensional conformation of this peptide influences its binding affinity to MHC class II molecules and subsequent T cell activation.
Chemical Reactions Analysis

Chemical Reactions Involving the Peptide
The Experimental Allergic Encephalitogenic Peptide primarily participates in immunological reactions rather than classical chemical reactions. Its interactions include:

  1. Binding to MHC Class II Molecules: The peptide binds to MHC class II proteins on antigen-presenting cells, which is crucial for T cell activation.
  2. T Cell Activation: Once presented by MHC molecules, it activates specific T cells that can lead to an autoimmune response.
  3. Induction of Experimental Allergic Encephalomyelitis: In animal models, administration of this peptide induces symptoms analogous to multiple sclerosis, highlighting its role in disease pathology .
Mechanism of Action

Mechanism of Action
The mechanism by which the Experimental Allergic Encephalitogenic Peptide operates involves several steps:

  1. Presentation by MHC Class II Molecules: The peptide binds with low affinity to MHC class II molecules on antigen-presenting cells.
  2. T Cell Recognition: Specific T cells recognize and bind to this complex, leading to their activation.
  3. Cytokine Release and Inflammation: Activated T cells release pro-inflammatory cytokines, contributing to demyelination and neuroinflammation characteristic of experimental allergic encephalomyelitis.
  4. Autoimmunity Development: The breakdown of tolerance towards self-antigens leads to an autoimmune response against myelin, causing neurological symptoms .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Form: Lyophilized powder for stability during storage.
  • Purity Level: Typically >95%, ensuring reliability in experimental applications.
  • Storage Conditions: Recommended storage at -20°C to maintain stability over time .

Additional Properties

  • Solubility: Generally soluble in aqueous solutions suitable for biological assays.
  • Stability: Stability can vary based on environmental conditions; therefore, careful handling and storage are critical.
Applications

Scientific Applications
The Experimental Allergic Encephalitogenic Peptide has several important applications in research:

  1. Modeling Autoimmune Diseases: It serves as a key component in studies aimed at understanding multiple sclerosis and related autoimmune disorders.
  2. Vaccine Development: Research into tolerance mechanisms may lead to novel therapeutic strategies or vaccines for autoimmune diseases.
  3. Immunological Studies: It provides insights into T cell activation and immune responses related to central nervous system diseases .
Structural Characterization & Molecular Determinants of Encephalitogenicity

Primary Amino Acid Sequence Analysis of the Nonapeptide Core

The Experimental Allergic Encephalitogenic Peptide (human) features a conserved nonapeptide core with the primary amino acid sequence Phe-Ser-Trp-Gly-Ala-Glu-Gly-Gln-Lys (FSWGAEGQK). This sequence represents the minimal structural unit capable of inducing experimental autoimmune encephalomyelitis (EAE) in susceptible animal models [1] [10]. Position-specific analysis reveals that the tryptophan residue at position 3 (Trp³) is indispensable for encephalitogenicity, as its substitution or oxidation abolishes pathogenic activity. The C-terminal lysine (Lys⁹) serves as a critical T-cell receptor (TCR) contact point, while the central glutamic acid (Glu⁶) contributes to MHC class II binding affinity [1] [5]. Synthetic reconstruction of this nonapeptide maintains full encephalitogenic activity, confirming its functional autonomy from the native myelin basic protein (MBP) structure [1].

Table 1: Key Residues in the Human Encephalitogenic Nonapeptide Core

PositionAmino AcidFunctional RoleConsequence of Modification
1Phe (F)Hydrophobic anchorReduced MHC binding
3Trp (W)TCR recognition coreComplete loss of pathogenicity
6Glu (E)MHC class II bindingAltered immune reactivity
9Lys (K)TCR contact & epitope stabilityAbolished encephalitogenicity

Role of Terminal Lysine Residue in Epitope Recognition

The C-terminal lysine (Lys⁹) governs epitope recognition through dual mechanisms: (1) Stabilizing peptide-MHC complexes via ionic interactions with MHC binding pockets, and (2) Direct engagement with complementary TCR regions. Experimental evidence demonstrates that truncation or substitution of Lys⁹ eliminates encephalitogenicity despite preserved cellular immunity to the native protein [1]. In guinea pig models, immunization with Lys⁹-deficient analogues (e.g., FSWGAEGQ-) induced T-cell responses against the immunizing peptide but failed to trigger EAE or generate cross-reactivity with full-length MBP [1] [5]. This dissociation highlights Lys⁹ as a specificity gatekeeper for pathogenic T-cell activation rather than general immunogenicity. Molecular dynamics simulations suggest Lys⁹ stabilizes a β-turn conformation essential for TCR recognition [5].

Structural Modifications & Truncated Analogues: Impact on Pathogenicity

Pathogenicity is exquisitely sensitive to structural modifications:

  • Terminal Modifications: Acetylation of the N-terminal phenylalanine enhances encephalitogenicity by prolonging MHC-peptide complex stability [5]. Conversely, C-terminal amidation of Lys⁹ reduces disease incidence by 80% [10].
  • Core Substitutions: Alanine scanning reveals Trp³→Ala abolishes disease induction, while Glu⁶→Ala attenuates severity without eliminating pathogenicity [1] [9].
  • Oxidative Damage: Methionine oxidation in adjacent sequences (e.g., Met²¹ in MBP peptides) disrupts encephalitogenicity, explaining reduced pathogenicity of aged myelin antigens [4].
  • Peptide M (Bovine): The tetradecapeptide Phe-Lys-Leu-Gly-Gly-Arg-Asp-Ser-Arg-Ser-Gly-Ser-Pro-Met induces EAE in primates but shares no sequence homology with the human nonapeptide, underscoring species-specific epitope recognition [7].

Table 2: Pathogenicity of Structurally Modified Analogues

ModificationExample SequenceEncephalitogenicityCellular Immunity
Native nonapeptideFSWGAEGQK++++++++
Truncated (Lys⁹ deletion)FSWGAEGQ--++
Trp³ substitutionFSA⁴GAEGQK-+
Acetylated N-terminusAc-FSWGAEGQK++++++++++
Oxidized (Met²¹)-[Met(O)]²¹--+++

Comparative Analysis with Native Myelin Basic Protein (MBP) Isoforms

The nonapeptide exhibits distinct immunological behavior compared to native MBP isoforms:

  • Epitope Accessibility: While full-length MBP requires proteolytic processing to reveal cryptic epitopes, the synthetic nonapeptide bypasses antigen-presenting cell processing and directly binds MHC-II molecules [6] [10].
  • Conformational Flexibility: Circular dichroism studies show the nonapeptide adopts a random coil conformation in aqueous solution, contrasting with the stable α-helical/β-sheet structures in MBP’s membrane-associated state. This flexibility enhances MHC binding efficiency [10].
  • Cross-reactivity Profiles: T-cells primed with the nonapeptide exhibit minimal reactivity to full-length MBP (≤15% cross-reactivity), whereas MBP-primed T-cells show no reactivity to the nonapeptide. This unidirectional immunodominance suggests the epitope is conformationally masked in native MBP [1] [6].
  • Species Divergence: The human nonapeptide (FSWGAEGQK) differs from bovine MBP’s dominant epitope (residues 1-44) and guinea pig epitopes (residues 68-88), explaining species-specific EAE susceptibility patterns [4] [7].

Table 3: Encephalitogenic Peptides Across Species

SpeciesProtein SourceEncephalitogenic SequencePosition in MBP
HumanMBPFSWGAEGQK83-91
BovineMBPFKLEGGRDSSGSPMC-terminal
Guinea pigMBPYGSLPQKSQRTQDENPV68-88
RabbitMBPUnknown (within 1-44)15-31

Compound Names in Article

  • Experimental Allergic Encephalitogenic Peptide (human)
  • Nonapeptide core (FSWGAEGQK)
  • Peptide M (bovine)
  • Myelin Basic Protein (MBP)
  • Altered Peptide Ligands (APLs)

Properties

CAS Number

29705-92-8

Product Name

Experimental Allergic Encephalitogenic Peptide (human)

IUPAC Name

(4S)-5-[[2-[[(2S)-5-amino-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C46H64N14O14

Molecular Weight

1037.1 g/mol

InChI

InChI=1S/C46H64N14O14/c1-24(39(67)57-30(14-16-38(65)66)41(69)53-22-37(64)56-31(13-15-35(48)62)43(71)58-32(45(73)74)12-7-17-51-46(49)50)55-36(63)21-54-42(70)33(19-26-20-52-29-11-6-5-10-27(26)29)59-44(72)34(23-61)60-40(68)28(47)18-25-8-3-2-4-9-25/h2-6,8-11,20,24,28,30-34,52,61H,7,12-19,21-23,47H2,1H3,(H2,48,62)(H,53,69)(H,54,70)(H,55,63)(H,56,64)(H,57,67)(H,58,71)(H,59,72)(H,60,68)(H,65,66)(H,73,74)(H4,49,50,51)/t24-,28-,30-,31-,32-,33-,34-/m0/s1

InChI Key

PMYPSYZBJKQBOS-RNQSNQQQSA-N

SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.